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Compound of Interest

Compound Name: Fgfr4-IN-19

Cat. No.: B15575314 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structural and molecular principles underlying the selective

inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology, particularly

for hepatocellular carcinoma (HCC). Due to the limited public information on a specific

molecule designated "Fgfr4-IN-19," this paper will focus on a well-characterized, potent, and

highly selective covalent inhibitor, Fisogatinib (BLU-554), as a representative example to

elucidate the core principles of selective FGFR4 inhibition.

Introduction to FGFR4 and Its Role in Cancer
Fibroblast Growth Factor Receptor 4 (FGFR4) is one of four members of the FGFR family of

receptor tyrosine kinases (RTKs).[1] The binding of its primary ligand, Fibroblast Growth Factor

19 (FGF19), in the presence of the co-receptor β-Klotho, leads to receptor dimerization,

autophosphorylation, and the activation of downstream signaling cascades.[2] These pathways,

including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for regulating cell

proliferation, differentiation, and metabolism.[2]

In certain cancers, particularly a subset of HCC, the FGF19-FGFR4 signaling axis is aberrantly

activated, often through the amplification and overexpression of FGF19.[3][4] This constitutive

signaling drives tumor growth and survival, making FGFR4 an attractive therapeutic target.[3]

[4] The development of inhibitors that are selective for FGFR4 over other highly homologous

FGFR family members (FGFR1-3) is critical to minimize off-target toxicities.[5]
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Quantitative Analysis of Fisogatinib (BLU-554)
Activity
Fisogatinib is a potent, orally bioavailable, and irreversible inhibitor designed for high selectivity

towards FGFR4.[6][7] Its selectivity is a key attribute, allowing for targeted inhibition of the

cancer-driving pathway while sparing other FGFRs that are important for normal physiological

functions. The inhibitory activity of Fisogatinib and other representative FGFR4 inhibitors is

summarized in the table below.
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Inhibitor Target IC50 (nM)
Selectivity
Profile

Type of
Inhibition

Fisogatinib (BLU-

554)
FGFR4 5

>100-fold

selective vs.

FGFR1-3

Irreversible

Covalent

FGFR1 624

FGFR2 >1000

FGFR3 2203

Roblitinib

(FGF401)
FGFR4 1.9

>1000-fold

selective vs. a

panel of 65

kinases

Reversible

Covalent

H3B-6527 FGFR4 <1.2

>250-fold

selective vs.

FGFR1-3

Covalent

BLU9931 FGFR4 3

~50- to 300-fold

selective vs.

FGFR1-3

Irreversible

Covalent

Futibatinib (TAS-

120)
FGFR4 3.7

Pan-FGFR

inhibitor

Irreversible

Covalent

FGFR1 1.8

FGFR2 1.4

FGFR3 1.6

Data compiled from multiple sources.[8][9]

Structural Basis of Fisogatinib's Selectivity for
FGFR4
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The high selectivity of Fisogatinib for FGFR4 is rooted in the unique structural features of the

FGFR4 kinase domain. Unlike FGFR1, 2, and 3, FGFR4 possesses a non-conserved cysteine

residue (Cys552) in the hinge region of its ATP-binding pocket.[2] Fisogatinib was designed as

a covalent inhibitor with an acrylamide "warhead" that specifically and irreversibly binds to this

unique cysteine.[10]

The co-crystal structure of the FGFR4 kinase domain in complex with Fisogatinib (PDB ID:

6NVK) provides a detailed view of this interaction.[10][11]

Key Structural Interactions:

Covalent Bond Formation: The acrylamide moiety of Fisogatinib forms a covalent bond with

the thiol group of Cys552, permanently locking the inhibitor in the ATP-binding site and

preventing kinase activity.[10]

Hinge Region Binding: The core of the molecule establishes hydrogen bonds with the hinge

region of the kinase, a common feature of ATP-competitive inhibitors.

P-loop Interaction: The conformation of Fisogatinib, particularly its tetrahydropyran ring, is

sterically constrained, which prevents it from adopting a conformation that could lead to off-

target covalent binding with a conserved cysteine in the P-loop of other FGFR family

members.[10] This steric hindrance is a critical factor driving its exceptional selectivity.[10]

The combination of a targeted covalent interaction with a unique residue and a molecular

shape that disfavors off-target binding explains the remarkable selectivity profile of Fisogatinib.

[10]

Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and highlights

the mechanism of inhibition by Fisogatinib.
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Caption: FGFR4 signaling pathway inhibited by Fisogatinib.
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Experimental Workflow for Inhibitor Characterization
The discovery and validation of a selective FGFR4 inhibitor like Fisogatinib follows a structured

workflow.
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Caption: Workflow for selective FGFR4 inhibitor characterization.

Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™
Format)
This assay quantifies the enzymatic activity of purified FGFR4 by measuring the amount of

ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed

from a kinase reaction. The ADP is converted into ATP, which is then used by luciferase to

generate light. The light signal is proportional to the ADP produced and thus to the kinase

activity.

Materials:

Recombinant human FGFR4 kinase domain.

Poly(Glu,Tyr) 4:1 peptide substrate.

ATP solution.

Fisogatinib (or other test inhibitor) serially diluted in DMSO.

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM

DTT).[12]

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

384-well assay plates.

Protocol Outline:

Reaction Setup: In a 384-well plate, add 1 µL of test inhibitor at various concentrations (or

DMSO for control).

Enzyme Addition: Add 2 µL of FGFR4 enzyme diluted in Kinase Assay Buffer to each well.
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Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP

concentration is typically at or near the Km for ATP.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal. Incubate at room temperature for 30 minutes.[12]

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a

four-parameter logistic curve to determine the IC50 value.

X-ray Crystallography of FGFR4-Inhibitor Complex
This method is used to determine the three-dimensional structure of the inhibitor bound to the

FGFR4 kinase domain at atomic resolution.

Principle: A purified protein-inhibitor complex is crystallized, and the resulting crystal is

diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into

which the atomic model of the protein and the bound inhibitor is built and refined.

Protocol Outline:

Protein Expression and Purification: Express the human FGFR4 kinase domain (e.g.,

residues 445–753) in a suitable system like E. coli or insect cells (Spodoptera frugiperda).[5]

[13] Purify the protein to high homogeneity using chromatography techniques (e.g., Ni-NTA,

size exclusion).

Complex Formation: Incubate the purified FGFR4 kinase domain with a molar excess of the

inhibitor (e.g., Fisogatinib) to ensure complete binding.

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts,

additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield

diffraction-quality crystals.
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Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron

source.

Structure Solution and Refinement: Process the diffraction data. Solve the structure using

molecular replacement with a known kinase structure as a search model. Build the model of

the FGFR4-inhibitor complex into the electron density map and refine it to produce the final

atomic coordinates (e.g., PDB ID 6NVK).[11]

Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cells that are

dependent on FGFR4 signaling.

Principle: HCC cell lines with known FGF19 overexpression (e.g., Hep3B) are treated with the

inhibitor. The inhibition of FGFR4 is expected to reduce cell proliferation, which can be

quantified using various methods, such as measuring ATP content (CellTiter-Glo®) or metabolic

activity (MTS/MTT assay).

Materials:

FGF19-positive HCC cell line (e.g., Hep3B).

Complete cell culture medium.

Fisogatinib (or other test inhibitor) serially diluted.

96-well cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Protocol Outline:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a DMSO-only

control.
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Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72

hours).

Viability Measurement: Add the cell viability reagent according to the manufacturer's

instructions. This reagent lyses the cells and generates a luminescent or colorimetric signal

proportional to the number of viable cells.

Data Acquisition: Read the signal on a plate reader.

Analysis: Normalize the data to the DMSO control and plot cell viability against inhibitor

concentration to determine the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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